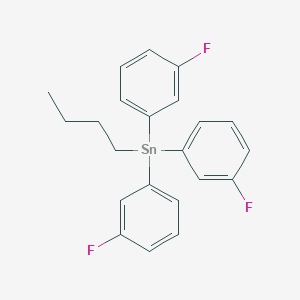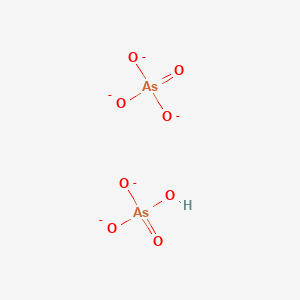
Hydrogen arsorate;arsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen arsorate, also known as arsorate, is a chemical compound that contains arsenic and hydrogen. It is an arsenate ion with the chemical formula AsO₄³⁻, where arsenic is in its +5 oxidation state. This compound is known for its tetrahedral geometry, with arsenic at the center bonded to four oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen arsorate can be synthesized through various chemical reactions. One common method involves the reaction of arsenic acid (H₃AsO₄) with a base such as sodium hydroxide (NaOH) to form sodium arsenate (Na₃AsO₄), which can then be acidified to produce hydrogen arsorate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hydrogen arsorate often involves the extraction of arsenic from ores, followed by oxidation to form arsenic acid. This acid is then neutralized with a base to produce the arsenate salts, which can be further processed to obtain hydrogen arsorate. The process requires careful handling due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Hydrogen arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form arsenite (AsO₃³⁻) or elemental arsenic.
Substitution: It can participate in substitution reactions where one or more oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrogen arsorate include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving hydrogen arsorate include arsenite, elemental arsenic, and various substituted arsenate compounds. These products depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Hydrogen arsorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential use in biological assays.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism by which hydrogen arsorate exerts its effects involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, disrupt cellular respiration by interfering with mitochondrial function, and induce oxidative stress by generating reactive oxygen species. These actions are mediated through various molecular targets and pathways, including the inhibition of key metabolic enzymes and the activation of stress response pathways .
Comparison with Similar Compounds
Hydrogen arsorate can be compared with other arsenate compounds such as sodium arsenate (Na₃AsO₄) and potassium arsenate (K₃AsO₄). While these compounds share similar chemical properties, hydrogen arsorate is unique in its specific interactions and reactivity due to the presence of hydrogen. Similar compounds include:
- Sodium arsenate (Na₃AsO₄)
- Potassium arsenate (K₃AsO₄)
- Arsenic acid (H₃AsO₄)
Properties
CAS No. |
63504-02-9 |
|---|---|
Molecular Formula |
As2HO8-5 |
Molecular Weight |
278.85 g/mol |
IUPAC Name |
hydrogen arsorate;arsorate |
InChI |
InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5 |
InChI Key |
RXFMBIALQLOPAW-UHFFFAOYSA-I |
Canonical SMILES |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


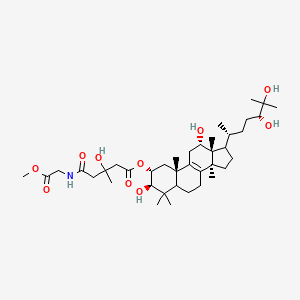
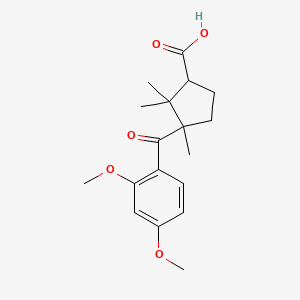

![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
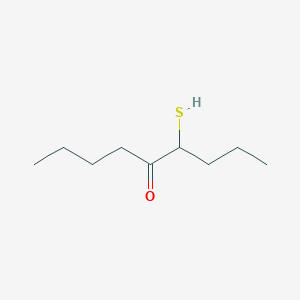
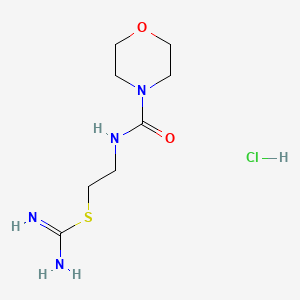
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
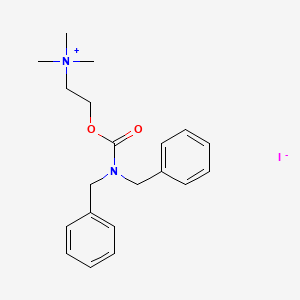
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)
